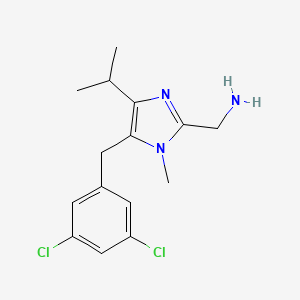
5-(difluoromethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(difluoromethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. The presence of the difluoromethyl group in its structure imparts unique physicochemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)pyrrolidin-2-one typically involves the introduction of the difluoromethyl group into the pyrrolidinone ring. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process includes N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of transition metal-free methods is preferred to avoid the need for expensive catalysts and to simplify the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(difluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(difluoromethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(difluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with various enzymes and receptors, affecting their activity. This interaction can modulate metabolic pathways and influence biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
Uniqueness
What sets 5-(difluoromethyl)pyrrolidin-2-one apart is the presence of the difluoromethyl group, which imparts unique physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C5H7F2NO |
|---|---|
Molekulargewicht |
135.11 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9) |
InChI-Schlüssel |
WGNSOJGVTADYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)









